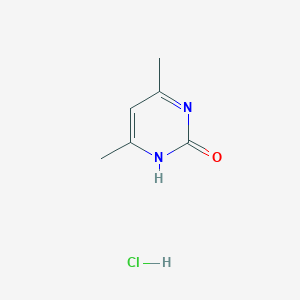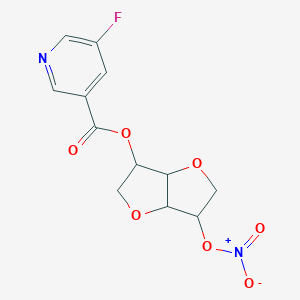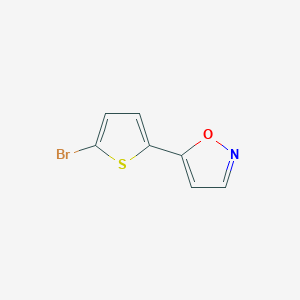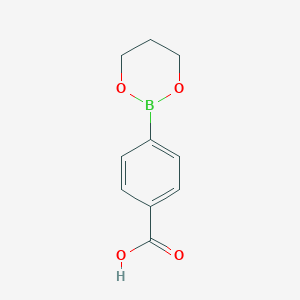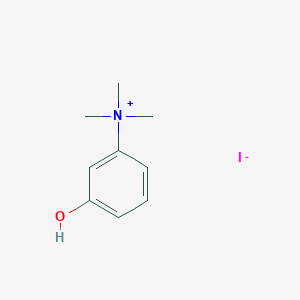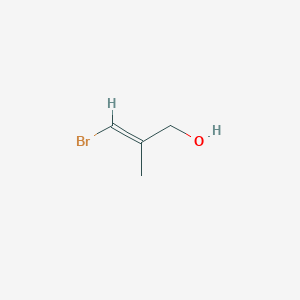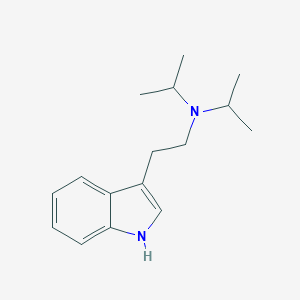
N,N-Diisopropyltryptamine
概要
説明
N,N-ジイソプロピルトリプタミンは、一般的にDiPTとして知られており、トリプタミンファミリーに属する合成幻覚剤化合物です。構造的には、天然化合物であるN,N-ジメチルトリプタミン(DMT)と類似していますが、窒素原子のメチル基がイソプロピル基に置き換えられています。 DiPTは、他のサイケデリック物質とは異なる、独自の聴覚歪みで知られています .
準備方法
合成経路と反応条件
DiPTは、いくつかの方法で合成でき、一般的な経路の1つは、トリプタミンとヨウ化イソプロピルを、炭酸カリウムなどの塩基の存在下で反応させる方法です。反応は通常、以下のように進行します。
出発物質: トリプタミンとヨウ化イソプロピル。
反応条件: 反応は、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、高温で行われます。
手順: トリプタミンをDMFに溶解し、溶液に炭酸カリウムを加えます。次に、ヨウ化イソプロピルを滴下して加え、混合物を約80〜100°Cで数時間加熱します。
工業生産方法
DiPTの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。
バルク取扱: 大量のトリプタミンとヨウ化イソプロピルが、工業用反応器で取り扱われます。
最適化: 反応条件は、最大収率と純度を得るために最適化されます。通常、温度、圧力、反応時間などの連続的な監視と制御が行われます。
化学反応解析
反応の種類
DiPTは、さまざまな化学反応を起こし、以下が含まれます。
酸化: DiPTは、対応するN-酸化物誘導体に変換するために酸化できます。
還元: 還元反応は、DiPTを対応する第二級アミン誘導体に変換できます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、N-酸化物誘導体、第二級アミン、およびさまざまな置換トリプタミンが含まれます。これは、使用される特定の試薬と条件によって異なります。
科学研究への応用
DiPTは、さまざまな分野にわたるいくつかの科学研究アプリケーションを持っています。
化学: DiPTは、トリプタミンとその誘導体の構造活性相関を研究するためのモデル化合物として使用されます。
生物学: セロトニンと構造が似ていることから、神経伝達物質系、特にセロトニン受容体の研究に使用されています。
医学: DiPTは、うつ病や心的外傷後ストレス障害(PTSD)などの治療における潜在的な治療効果について研究されています。
産業: DiPTとその誘導体は、新規医薬品や精神活性物質の開発における潜在的な用途について調査されています。
化学反応の分析
Types of Reactions
DiPT undergoes various chemical reactions, including:
Oxidation: DiPT can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert DiPT to its secondary amine derivatives.
Substitution: DiPT can participate in substitution reactions, particularly at the indole nitrogen or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted tryptamines, depending on the specific reagents and conditions used.
科学的研究の応用
DiPT has several scientific research applications across various fields:
Chemistry: DiPT is used as a model compound to study the structure-activity relationships of tryptamines and their derivatives.
Biology: It is employed in research on neurotransmitter systems, particularly serotonin receptors, due to its structural similarity to serotonin.
Medicine: DiPT is investigated for its potential therapeutic effects in treating conditions such as depression and post-traumatic stress disorder (PTSD).
Industry: DiPT and its derivatives are explored for their potential use in the development of new pharmaceuticals and psychoactive substances.
作用機序
DiPTは、主にセロトニン受容体、特に5-HT2A受容体との相互作用によってその効果を発揮します。これらの受容体に結合すると、DiPTは神経伝達物質の放出とニューロンの活動を変化させる、細胞内シグナル伝達のイベントのカスケードを誘発します。この相互作用は、化合物の幻覚作用と聴覚歪み効果の原因となっています。
類似の化合物との比較
類似の化合物
N,N-ジメチルトリプタミン(DMT): 構造が似ていますが、精神活性効果が異なる天然のサイケデリック化合物です。
4-ヒドロキシ-N,N-ジイソプロピルトリプタミン(4-HO-DiPT): 異なる薬理学的特性を持つDiPTのヒドロキシル化誘導体です。
5-メトキシ-N,N-ジイソプロピルトリプタミン(5-MeO-DiPT): 強力な精神活性効果で知られるメトキシル化誘導体です。
DiPTの独自性
DiPTは、他の類似化合物では一般的に見られない顕著な聴覚歪みにより、トリプタミンの中で独特です。この独特の効果により、DiPTは、聴覚知覚と幻覚の基礎となる神経機構を研究するための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but different psychoactive effects.
4-Hydroxy-N,N-Diisopropyltryptamine (4-HO-DiPT): A hydroxylated derivative of DiPT with distinct pharmacological properties.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DiPT): A methoxylated derivative known for its potent psychoactive effects.
Uniqueness of DiPT
DiPT is unique among tryptamines due to its pronounced auditory distortions, which are not commonly observed with other similar compounds. This distinct effect makes DiPT a valuable tool for studying the neural mechanisms underlying auditory perception and hallucinations.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67292-67-5 (mono-hydrochloride) | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80163804 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14780-24-6 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


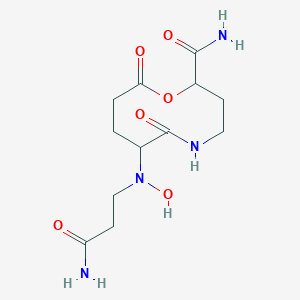
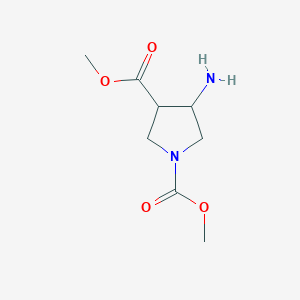

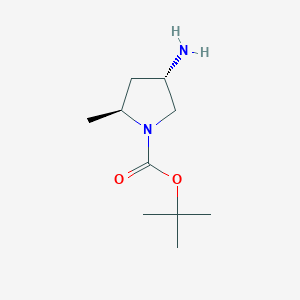
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)

